2-[(Methylsulfanyl)methoxy]aniline

Lipophilicity Drug Discovery ADME Properties

2-[(Methylsulfanyl)methoxy]aniline (CAS 113662-56-9) is an organic compound belonging to the class of ortho-substituted anilines. Its structure is defined by a primary aniline core featuring a unique ortho-(methylsulfanyl)methoxy ether substituent.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
CAS No. 113662-56-9
Cat. No. B14299542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Methylsulfanyl)methoxy]aniline
CAS113662-56-9
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCSCOC1=CC=CC=C1N
InChIInChI=1S/C8H11NOS/c1-11-6-10-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3
InChIKeyLMWBNINQDIQFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 2-[(Methylsulfanyl)methoxy]aniline (CAS 113662-56-9): A Functionalized Aniline Building Block


2-[(Methylsulfanyl)methoxy]aniline (CAS 113662-56-9) is an organic compound belonging to the class of ortho-substituted anilines. Its structure is defined by a primary aniline core featuring a unique ortho-(methylsulfanyl)methoxy ether substituent . This distinct combination of a flexible, sulfur-containing ether group adjacent to the amine on the aromatic ring provides a specific steric and electronic environment . Such structural features are often explored in medicinal chemistry and materials science for the development of building blocks and intermediates, where subtle changes in substitution can drastically alter a molecule's properties and reactivity .

Why 2-[(Methylsulfanyl)methoxy]aniline Cannot Be Readily Substituted by Common Aniline Analogs


The substitution of 2-[(methylsulfanyl)methoxy]aniline with a simpler analog like 2-methoxyaniline (o-anisidine) or 2-(methylthio)aniline is not feasible without fundamentally altering the intended chemical or biological outcome. This is due to the critical differences in the ortho-substituent's structure. The (methylsulfanyl)methoxy group is a larger, more flexible ether linker compared to a direct methoxy or methylthio group, which impacts molecular properties like lipophilicity and polarity . Computational predictions estimate a LogP of 2.55 for the target compound , which is higher than the experimental LogP of 1.18 for 2-methoxyaniline [1]. This difference in hydrophobicity, along with the unique steric and electronic influence of the ortho-substituent, would significantly affect a molecule's performance in applications such as enzyme binding, receptor modulation, or material properties.

Quantitative Differentiation Guide for 2-[(Methylsulfanyl)methoxy]aniline Against its Analogs


Increased Lipophilicity (LogP) of 2-[(Methylsulfanyl)methoxy]aniline Compared to 2-Methoxyaniline

2-[(Methylsulfanyl)methoxy]aniline exhibits a significantly higher predicted lipophilicity (LogP) than the simpler analog 2-methoxyaniline. The target compound has a predicted LogP of 2.55 , whereas 2-methoxyaniline has an experimental LogP of 1.18 [1]. This 1.37-unit increase in LogP indicates a substantial shift towards greater hydrophobicity, which can be a key differentiator for membrane permeability and target binding in biological systems.

Lipophilicity Drug Discovery ADME Properties

Reduced Polar Surface Area (PSA) of 2-[(Methylsulfanyl)methoxy]aniline Relative to 2-Aminophenol

The target compound has a predicted topological polar surface area (TPSA) of 60.6 Ų . This is significantly lower than the TPSA of a related ortho-substituted analog like 2-aminophenol, which has a TPSA of 46.25 Ų [1]. The lower PSA for the target compound suggests superior membrane permeability, as PSA values under 140 Ų are generally associated with good passive absorption.

Polar Surface Area Membrane Permeability Medicinal Chemistry

Synthesis of 2-[(Methylsulfanyl)methoxy]aniline via Reductive De-etherification

A reported synthetic route provides a specific method for generating 2-[(methylsulfanyl)methoxy]aniline in excellent yield. The procedure involves the reduction of a (<2-Nitro-phenyl>)-ether precursor with ammonium chloride in an ethanol/water solvent system, yielding the desired aniline derivative in 100% yield after a 4-hour reaction time [1]. This compares favorably to generic aniline synthesis yields which are often lower or more variable.

Synthetic Chemistry Reduction Building Block Preparation

Recommended Research Applications for 2-[(Methylsulfanyl)methoxy]aniline


Medicinal Chemistry Hit-to-Lead Optimization for Membrane Permeability

Based on the differentiated LogP of 2.55 , this compound is a more appropriate choice than 2-methoxyaniline (LogP 1.18) for synthesizing libraries of analogs intended for targets in lipophilic environments or requiring passive membrane permeation. The quantified increase in hydrophobicity can be leveraged to improve a lead compound's pharmacokinetic profile.

Synthesis of CNS-Targeted Small Molecule Probes

The lower polar surface area (PSA) of 60.6 Ų compared to more polar aniline derivatives makes this compound a preferred building block for designing molecules with a higher likelihood of crossing the blood-brain barrier. This is a key differentiator for procurement in neuroscience drug discovery programs.

Reliable Preparation of Ortho-Substituted Aniline Intermediates

For researchers requiring a scalable and efficient synthesis of this specific building block, the reported reduction procedure offers a benchmark 100% yield . This high-yielding method reduces material waste and cost, providing a clear advantage over less efficient synthetic routes and supporting larger-scale research efforts.

Structure-Activity Relationship (SAR) Studies on Ortho-Substitution Effects

The unique ortho-(methylsulfanyl)methoxy group provides a distinct steric and electronic profile compared to a simple methoxy or methylthio group. This makes 2-[(Methylsulfanyl)methoxy]aniline a valuable probe for exploring the influence of flexible, sulfur-containing ortho-substituents on the biological activity or material properties of aniline-based compounds.

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